3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions can vary, but common methods include:
Condensation with aldehydes: This method involves reacting o-phenylenediamine with an aldehyde in the presence of an acid catalyst.
Condensation with ketones: Similar to the aldehyde method, but using a ketone instead.
Industrial production: Large-scale production may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives
Common reagents and conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions can vary depending on the desired product.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted benzimidazoles: These derivatives have been extensively studied for their pharmacological properties.
Imidazole derivatives: Similar in structure but with different biological activities and applications.
Unique features: The presence of the phenylprop-2-en-1-one moiety in this compound provides unique chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
67200-57-1 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)10-11-18-12-17-14-8-4-5-9-15(14)18/h1-12H |
InChI Key |
ISBLLECMKUPRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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